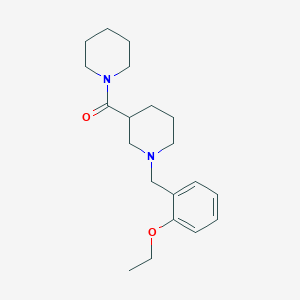
1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. EPP belongs to the class of piperidine derivatives and has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine involves its interaction with the opioid receptors in the brain and spinal cord. 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine acts as a selective delta-opioid receptor agonist, which leads to the activation of the receptor and subsequent modulation of neurotransmitter release. This mechanism of action is responsible for the analgesic and anti-inflammatory properties of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine.
Biochemical and Physiological Effects:
1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have several biochemical and physiological effects in various studies. Some of the notable effects of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine include its ability to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate neurotransmitter release. 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has also been found to have a low toxicity profile, making it a promising candidate for further pharmacological studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has several advantages for lab experiments, including its high yield synthesis method and low toxicity profile. However, 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine also has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine. One potential direction is the investigation of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine as a potential treatment for cancer. Further studies are needed to determine the efficacy of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in cancer treatment and to identify the optimal dosage and administration methods. Another potential direction is the investigation of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine as a potential analgesic and anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in these applications, as well as the optimal dosage and administration methods. Overall, 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has shown promising results in various studies, making it a subject of interest for future research.
Synthesemethoden
The synthesis of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 1-(2-ethoxyphenyl)piperidin-4-one and 1-piperidinecarboxylic acid, followed by reduction with sodium borohydride. This method has been well established and has been used in various studies to produce 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in high yields.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been found to have potential pharmacological applications in various fields of scientific research. Some of the notable applications of 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine include its use as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have shown that 1-(2-Ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C20H30N2O2 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H30N2O2/c1-2-24-19-11-5-4-9-17(19)15-21-12-8-10-18(16-21)20(23)22-13-6-3-7-14-22/h4-5,9,11,18H,2-3,6-8,10,12-16H2,1H3 |
InChI-Schlüssel |
WZNXWRUGVYPQAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)